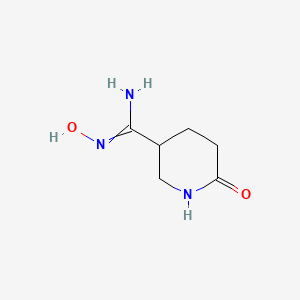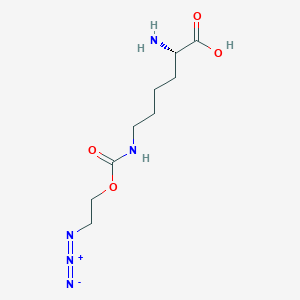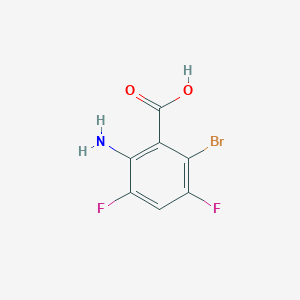
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol is an organic compound that features two amino groups attached to phenyl rings, which are further connected to a central propane-1,3-diol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol can be synthesized through a multi-step process. One common method involves the Friedel-Crafts alkylation reaction. In this process, 1-adamantanol reacts with acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyimides, which exhibit high thermal stability and mechanical strength.
Materials Science: Employed in the development of advanced materials with specific optical and electronic properties.
Biology and Medicine:
Industry: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in electrostatic interactions with other molecules, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its applications in polymer chemistry and materials science, where the compound’s structure imparts specific properties to the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-aminophenyl)adamantane: Similar structure but with an adamantane core instead of propane-1,3-diol.
1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane: Contains additional methyl groups on the phenyl rings.
1,3-Bis(fluoro-aminophenyl)adamantane: Features fluorine atoms on the phenyl rings.
Uniqueness
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol is unique due to its central propane-1,3-diol structure, which imparts distinct physical and chemical properties compared to its adamantane-based analogues. This structural difference influences the compound’s solubility, reactivity, and the properties of the materials derived from it.
Eigenschaften
Molekularformel |
C17H22N2O2 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
1,3-bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,15(20)11-3-7-13(18)8-4-11)16(21)12-5-9-14(19)10-6-12/h3-10,15-16,20-21H,18-19H2,1-2H3 |
InChI-Schlüssel |
YLTNNHJXHXJZCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC=C(C=C1)N)O)C(C2=CC=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11820061.png)
![ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate](/img/structure/B11820073.png)
![N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine](/img/structure/B11820075.png)
![N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820079.png)





![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)
